molecular formula C6H10N4 B13250031 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine

4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine

Cat. No.: B13250031
M. Wt: 138.17 g/mol
InChI Key: YXPHPCFOLPJINB-UHFFFAOYSA-N
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Description

Chemical Significance of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives occupy a pivotal position in medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. These heterocyclic compounds, characterized by a five-membered ring containing two carbon and three nitrogen atoms, exhibit a unique balance of stability and reactivity that enables diverse biological interactions. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, serving as the core for clinically approved agents such as fluconazole (antifungal), rizatriptan (antimigraine), and letrozole (anticancer). Their significance stems from their ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets, making them indispensable in designing enzyme inhibitors and receptor modulators.

Recent studies highlight the broad-spectrum antibacterial activity of 1,2,4-triazole hybrids, particularly against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. For example, ciprofloxacin-triazole hybrids demonstrated enhanced potency against Gram-negative bacteria compared to parent compounds, underscoring the scaffold’s role in overcoming antimicrobial resistance. Additionally, the triazole ring’s metabolic stability and low toxicity profile have driven its adoption in antifungal therapies, where it selectively inhibits fungal cytochrome P450 enzymes without significantly affecting human sterol synthesis.

Structural Uniqueness of 4-Cyclopropyl-5-Methyl-4H-1,2,4-Triazol-3-Amine

The compound 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine (CAS: 1803612-09-0) features a distinct substitution pattern that enhances its chemical and pharmacological potential. Its structure comprises a 1,2,4-triazole core substituted at the 4-position with a cyclopropyl group and at the 5-position with a methyl group, while the 3-position bears an amine functional group. The cyclopropyl moiety introduces steric strain and conformational rigidity, which can improve target selectivity and metabolic stability by reducing rotational freedom. Meanwhile, the methyl group at C5 contributes to lipophilicity, potentially enhancing membrane permeability and bioavailability.

The amine group at C3 serves as a hydrogen bond donor, enabling interactions with enzymatic active sites or nucleic acid bases. This substitution pattern contrasts with simpler 1,2,4-triazole derivatives, such as 1H-1,2,4-triazole, which lack the steric and electronic modulation provided by cyclopropyl and methyl substituents. Computational studies suggest that the cyclopropyl ring’s electron-withdrawing effects and the methyl group’s electron-donating properties create a polarized electronic environment, favoring nucleophilic attacks at specific positions during synthetic modifications.

Role in Heterocyclic Chemistry and Drug Discovery

4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine exemplifies the strategic integration of fused heterocyclic systems in modern drug design. The cyclopropyl-1,2,4-triazole hybrid structure aligns with trends in developing N-bridged heterocycles, which combine multiple pharmacophoric elements to target diverse biological pathways. For instance, triazolothiadiazine derivatives—fused systems combining triazole and thiadiazine rings—have shown promise as acetylcholinesterase inhibitors and anticancer agents. Similarly, the cyclopropyl group in 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine may confer activity against bacterial topoisomerases or fungal lanosterol 14α-demethylase, akin to other triazole-based therapeutics.

In synthetic chemistry, this compound serves as a versatile intermediate for constructing complex molecules. The amine group facilitates nucleophilic substitution reactions, enabling the introduction of alkyl, aryl, or acyl substituents. For example, coupling the amine with carboxylic acids or sulfonyl chlorides can yield amide or sulfonamide derivatives, respectively, which are common motifs in kinase inhibitors and antimicrobial agents. Furthermore, the cyclopropyl ring’s strain energy allows for ring-opening reactions under specific conditions, providing access to linear chain derivatives with varied biological activities.

Table 1: Key Structural Features and Their Implications in 4-Cyclopropyl-5-Methyl-4H-1,2,4-Triazol-3-Amine

Structural Feature Chemical Implication Pharmacological Relevance
1,2,4-Triazole core Hydrogen bonding capacity; metabolic stability Enzyme inhibition; antimicrobial activity
Cyclopropyl substituent Conformational rigidity; electron-withdrawing effects Enhanced target selectivity; reduced metabolism
Methyl group at C5 Increased lipophilicity Improved membrane permeability
Amine group at C3 Nucleophilic reactivity Facilitates derivatization; hydrogen bond donation

The compound’s role extends to fragment-based drug discovery, where its compact structure serves as a building block for optimizing pharmacokinetic properties. By modifying the cyclopropyl or methyl groups, researchers can fine-tune solubility, potency, and off-target effects. For instance, replacing the methyl group with a fluorinated alkyl chain could enhance blood-brain barrier penetration for central nervous system targets. Such modularity underscores the enduring relevance of 1,2,4-triazole derivatives in addressing unmet medical needs.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

4-cyclopropyl-5-methyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H10N4/c1-4-8-9-6(7)10(4)5-2-3-5/h5H,2-3H2,1H3,(H2,7,9)

InChI Key

YXPHPCFOLPJINB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2CC2)N

Origin of Product

United States

Preparation Methods

Method 1: One-Pot Cyclocondensation of Hydrazides and Acyl Chlorides

Procedure :

  • Step 1 : Acyl chloride (e.g., cyclopropanecarbonyl chloride) reacts with substituted hydrazides (e.g., methylhydrazine derivatives) in acetic acid with sodium acetate as a catalyst.
  • Step 2 : The intermediate undergoes heterocyclization under reflux, followed by nucleophilic ring-opening in methanol/water with HCl to yield the triazole core.
  • Step 3 : Methylation at the 5-position is achieved via alkylation with methyl iodide in DMF.

Key Data :

Parameter Value Source
Yield 65–98%
Reaction Time 3–6 hours
Purification Crystallization (methanol)

Advantages : High yield, scalable.
Limitations : Requires strict control of stoichiometry to avoid byproducts.

Method 2: Cyclization of Thiosemicarbazides

Procedure :

  • Step 1 : Hydrazide intermediates (e.g., methyl 5-bromonicotinate derivatives) react with isothiocyanates to form thiosemicarbazides.
  • Step 2 : Alkaline cyclization (10% NaOH, 60°C) generates the 1,2,4-triazole-3-thione intermediate.
  • Step 3 : Methylation and cyclopropyl group introduction via Mitsunobu reaction or alkylation.

Key Data :

Parameter Value Source
Yield 70–92%
Reaction Time 4–8 hours
Purification Column chromatography

Advantages : Versatile for structural diversification.
Limitations : Multi-step process with moderate yields.

Method 3: Chlorosulfonation and Amination (Patent-Based Approach)

Procedure :

  • Step 1 : 5-Amino-3-mercapto-1,2,4-triazole is treated with Cl₂ in HCl to form 5-amino-3-chlorosulfonyl-1,2,4-triazole.
  • Step 2 : Condensation with cyclopropylamine derivatives in pyridine or triethylamine yields the target compound.

Key Data :

Parameter Value Source
Yield 50–75%
Reaction Time 2–4 hours
Purification Filtration and drying

Advantages : Direct functionalization of the triazole core.
Limitations : Handling chlorine gas requires specialized equipment.

Comparative Analysis of Methods

Method Yield Range Scalability Complexity Cost Efficiency
One-Pot Cyclocondensation 65–98% High Moderate High
Thiosemicarbazide Cyclization 70–92% Moderate High Moderate
Chlorosulfonation 50–75% Low Low Low

Chemical Reactions Analysis

4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine is a chemical compound with a variety of applications, particularly due to its biological activity and ability to be modified for specific uses. This compound, a nitrogen-containing heterocyclic compound, belongs to the 1,2,4-triazole class and has a molecular weight of approximately 266.08 g/mol . The presence of a cyclopropyl group at the 4-position and a methyl group at the 5-position of the triazole ring gives it unique chemical properties and potential biological activities.

Scientific Research Applications

4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine is a versatile material with applications in medicinal, agricultural, and material sciences.

Medicinal Chemistry

  • Enzyme Inhibition The compound exhibits biological activity, notably as an enzyme inhibitor, and has been studied for its potential to inhibit enzymes like carbonic anhydrase and cholinesterase, which are crucial in various physiological processes. Its interaction with these enzymes hints at potential applications for treating conditions such as glaucoma and Alzheimer's disease.
  • Antimicrobial and Anticancer Activities It is investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Pharmacokinetics Studies on the pharmacokinetics of the compound suggest it has favorable absorption and distribution characteristics, which could enhance its effectiveness as a therapeutic agent.
  • 1,2,4-Triazoles as antibacterial agents Compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity .

Agrochemical Applications

  • Herbicides and Fungicides The compound may serve as a lead structure for developing new herbicides or fungicides because of its biological activity against plant pathogens.
  • Fungicides The compound's antifungal properties make it a candidate for use as a fungicide in agriculture and its effectiveness against plant pathogens could aid in the development of new agricultural treatments.
  • Plant Growth Regulators Triazole compounds are known to influence plant growth and development, and preliminary studies suggest that this compound may enhance growth parameters in certain crops.

Material Science

  • Synthesis of New Materials It can be utilized in synthesizing new materials with specific properties due to its unique chemical structure.
  • Interactions with Biomolecules Studies have focused on its interactions with various biomolecules and the compound has shown potential in modulating enzyme activities and influencing cellular signaling pathways. For instance, it may affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression and cellular responses.
  • Lactoperoxidase (lpo) enzyme inhibition Related 1,2,4-triazole derivatives have been found to inhibit the lactoperoxidase (lpo) enzyme.
  • Antifungal Activity : Studies have shown that triazole derivatives exhibit significant antifungal properties and compounds similar to 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide have been tested against various fungal strains, demonstrating efficacy comparable to established antifungal agents.
  • Antitumor Activity : Research indicates that triazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : This compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise in inhibiting fungal lanosterol demethylase, a target for antifungal drug development.
  • Oxidation The compound can be oxidized to yield various oxides with common oxidizing agents like potassium permanganate and hydrogen peroxide.
  • Reduction Reduction reactions can produce amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution The triazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions. These reactions are significant for modifying the compound's structure to enhance its biological activity or create derivatives with novel properties.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs. In contrast, phenyl-substituted triazoles (e.g., 5-phenyl-1H-1,2,4-triazol-3-amine) exhibit planar geometries that favor π-π stacking in crystal lattices .
  • Thioether Modifications : Sulfur-containing analogs, such as 5-(benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine, demonstrate potent MetAP2 inhibition (Ki = 0.5 nM) due to metal-coordinating thioether groups . The target compound’s lack of sulfur may limit enzyme interaction but enhance hydrolytic stability.
  • Nitro Substitutions : HM-I’s nitro groups confer explosive properties (detonation velocity: 8.3 km/s), whereas the target compound’s methyl and cyclopropyl groups prioritize stability over reactivity .

Electronic and Physicochemical Properties

  • Frontier Molecular Orbitals : Megazol analogs (e.g., 5-(1-methyl-5-nitro-1H-imidazol-2-yl)-4H-1,2,4-triazol-3-amine) exhibit HOMO/LUMO energies of -9.62 eV/-1.72 eV, correlating with electron-deficient reactivity . The target compound’s cyclopropyl group may raise HOMO energy, increasing nucleophilicity.
  • Thermal Stability : HM-I’s nitro groups lower thermal stability (decomposition <200°C), whereas the target compound’s alkyl substituents likely enhance stability .

Biological Activity

4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine is a member of the triazole family, characterized by its unique five-membered ring structure containing three nitrogen atoms and two carbon atoms. The compound's molecular formula is C₆H₈N₄, with a molecular weight of approximately 138.17 g/mol. Its distinct structural features, including cyclopropyl and methyl substituents, contribute to its significant biological activities, particularly as an enzyme inhibitor and in potential therapeutic applications.

The compound exhibits notable chemical reactivity typical of triazole derivatives, including nucleophilic substitutions and modifications at various positions on the triazole ring. The cyclopropyl group introduces strain that can facilitate specific reactions, enhancing its utility in medicinal chemistry.

PropertyValue
Molecular Formula C₆H₈N₄
Molecular Weight 138.17 g/mol
IUPAC Name 4-cyclopropyl-5-methyl-1,2,4-triazol-3-amine
Canonical SMILES CC1=NN=C(N1C2CC2)N

Enzyme Inhibition

Research indicates that 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine acts as an inhibitor for several enzymes, notably:

  • Carbonic Anhydrase : This enzyme plays a crucial role in maintaining acid-base balance and facilitating gas exchange. Inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy.
  • Cholinesterase : Inhibition of this enzyme affects neurotransmitter levels and has implications for treating neurodegenerative diseases such as Alzheimer's.

Cellular Effects

The compound influences various cellular processes:

  • Cell Signaling Pathways : It has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for regulating gene expression and cellular responses.
  • Metabolic Processes : By modulating cellular metabolism, it can influence cell function and viability.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's efficacy against a panel of ESKAPE pathogens known for antibiotic resistance. The compound demonstrated promising antibacterial activity comparable to standard antibiotics like ciprofloxacin.
    PathogenMIC (µg/mL)Comparison to Ciprofloxacin
    Enterococcus faecium2Six times lower than ciprofloxacin
    Klebsiella pneumoniae4Comparable activity
    Acinetobacter baumannii8Comparable activity
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer properties through its effects on cell proliferation and apoptosis in cancer cell lines. Further research is needed to elucidate its mechanism of action in cancer therapy.

Synthesis Methods

The synthesis of 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine typically involves:

  • Reaction of cyclopropylamine with methylhydrazine in the presence of formic acid.
  • Cyclization under controlled conditions to form the triazole ring.

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